N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-methoxybenzenesulfonamide
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Overview
Description
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-methoxybenzenesulfonamide is a complex organic compound with a unique structure that combines a pyrimidine ring with a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-methoxybenzenesulfonamide typically involves multi-step organic reactions One common method includes the initial formation of the pyrimidine ring through a condensation reaction between appropriate amines and aldehydes
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the methoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives and benzenesulfonamide analogs, such as:
- N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-benzenesulfonamide
- N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-chlorobenzenesulfonamide
Uniqueness
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-methoxybenzenesulfonamide is unique due to the presence of both the dimethylamino group and the methoxybenzenesulfonamide moiety, which confer specific chemical and biological properties. These structural features make it a valuable compound for various applications, distinguishing it from other similar compounds.
Biological Activity
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-methoxybenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a pyrimidine ring and a sulfonamide functional group, which contribute to its diverse pharmacological properties. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and agriculture.
Chemical Structure and Properties
The molecular formula of this compound is C17H24N4O3S with a molecular weight of 364.46 g/mol. The presence of dimethylamino and methoxy groups enhances its chemical reactivity and potential biological activity.
Property | Value |
---|---|
Molecular Formula | C17H24N4O3S |
Molecular Weight | 364.46 g/mol |
Functional Groups | Sulfonamide, Pyrimidine |
Chemical Structure | Structure |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonamide group is known for its antibacterial properties, while the pyrimidine moiety may influence enzyme inhibition and receptor interactions.
Target Interactions
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cellular proliferation.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways related to inflammation or cancer.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth, particularly against Gram-positive bacteria.
- Anticancer Properties : Preliminary studies suggest that it may inhibit tumor cell proliferation in vitro.
- Chitin Synthesis Inhibition : Similar compounds have been studied for their ability to inhibit chitin synthesis in pests, indicating potential agricultural applications.
Case Studies and Research Findings
- Antimicrobial Studies : A study demonstrated that derivatives of sulfonamides exhibit significant antibacterial activity against various strains, suggesting that modifications to the structure can enhance efficacy .
- Anticancer Activity : Research has indicated that compounds with similar structures can induce apoptosis in cancer cells, highlighting the importance of the pyrimidine ring in eliciting such effects .
- Chitin Inhibition : A comparative study on related compounds found that modifications at specific positions on the aromatic ring significantly influenced their ability to inhibit chitin synthesis in insects .
Summary of Findings
The following table summarizes key findings from various studies on the biological activity of related compounds:
Properties
IUPAC Name |
N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-10-14(11(2)17-15(16-10)19(3)4)18-23(20,21)13-8-6-7-12(9-13)22-5/h6-9,18H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWQNEPZHZQGNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NS(=O)(=O)C2=CC=CC(=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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